molecular formula C13H11NO2S B6389399 5-(4-Methylthiophenyl)picolinic acid CAS No. 1261991-73-4

5-(4-Methylthiophenyl)picolinic acid

Cat. No.: B6389399
CAS No.: 1261991-73-4
M. Wt: 245.30 g/mol
InChI Key: PHTHNJGFZLTXNM-UHFFFAOYSA-N
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Description

5-(4-Methylthiophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 4-methylthiophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiophenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylthiophenol and picolinic acid.

    Formation of Intermediate: The 4-methylthiophenol is first converted to 4-methylthiophenyl bromide using bromine in the presence of a catalyst.

    Coupling Reaction: The 4-methylthiophenyl bromide is then coupled with picolinic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylthiophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

5-(4-Methylthiophenyl)picolinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to modify their properties.

    Biological Studies: It can be used as a probe to study biological processes involving picolinic acid derivatives.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophenyl)picolinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The methylthio group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylthiophenyl)picolinic acid: Similar structure but with the methylthiophenyl group at the 6-position.

    2-Pyridinecarboxylic acid:

    4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid: A derivative with different substituents on the picolinic acid core.

Uniqueness

5-(4-Methylthiophenyl)picolinic acid is unique due to the specific positioning of the methylthiophenyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with biological targets and different physicochemical properties compared to other picolinic acid derivatives.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-5-2-9(3-6-11)10-4-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTHNJGFZLTXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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